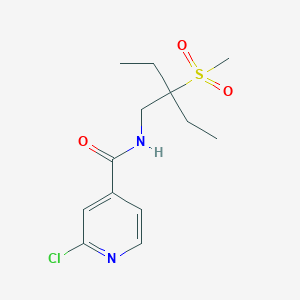

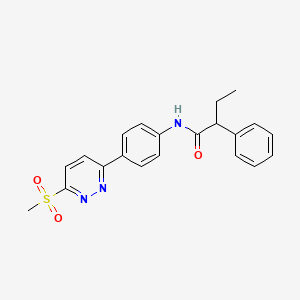

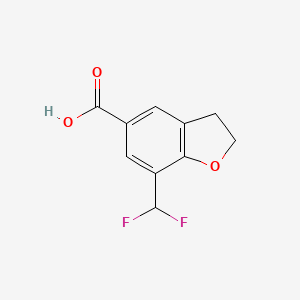

![molecular formula C25H22N2O5S2 B2712809 methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114658-13-7](/img/structure/B2712809.png)

methyl 2-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[e][1,2]thiazine, which is a type of heterocyclic compound. Heterocyclic compounds are a very important class of organic molecules, with a wide range of applications in areas such as medicinal chemistry and drug design .

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzo[e][1,2]thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored the synthesis of novel biologically active derivatives related to this compound, emphasizing methodologies such as ultrasonic-mediated N-alkylation and ring expansion techniques. These methods have been pivotal in creating compounds with potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). Similarly, another study focused on the synthesis and characterization of derivatives for their monoamine oxidase inhibition, demonstrating the compound's relevance in neurological research (Ahmad et al., 2018).

Biological Evaluation

The compound's derivatives have shown promise in biological evaluations, particularly in inhibiting monoamine oxidase, an enzyme linked to neurodegenerative diseases. This suggests a potential application in designing treatments for conditions such as depression and Parkinson's disease. The inhibitory activity was analyzed through synthetic derivatives, highlighting their selective inhibition properties and providing insight into their mechanism of action through molecular docking studies (Ahmad et al., 2019).

Material Science Applications

Apart from pharmacological interests, research has also delved into the compound's utility in material sciences, particularly in the synthesis of novel fused rings and structures that could have applications ranging from new materials to biological probes. Studies on the facile synthesis of novel classes of compounds starting from related chemical structures have laid the groundwork for further exploration in this area (Koza et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Future research could involve investigating the biological activities of this compound, as well as optimizing its synthesis. Given the wide range of activities exhibited by benzo[e][1,2]thiazine derivatives, this compound could potentially be a valuable addition to the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

methyl 2-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-32-25(29)24-23(17-9-4-3-5-10-17)20-13-6-7-14-21(20)34(30,31)27(24)16-22(28)26-18-11-8-12-19(15-18)33-2/h3-15H,16H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIZCALPXKKTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

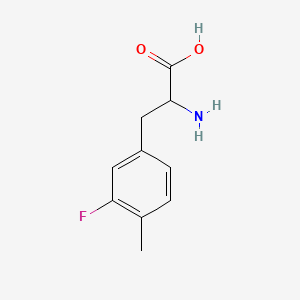

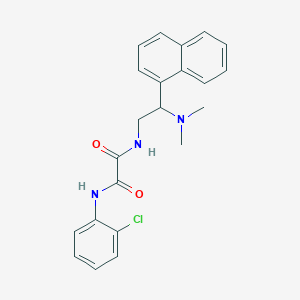

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)

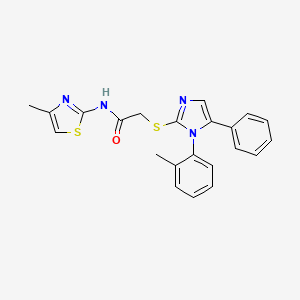

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

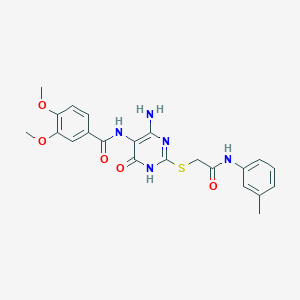

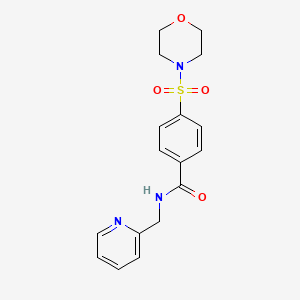

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)

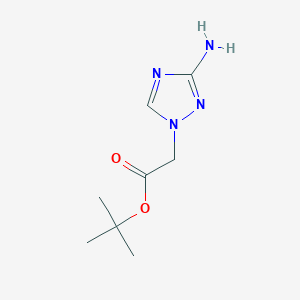

![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)